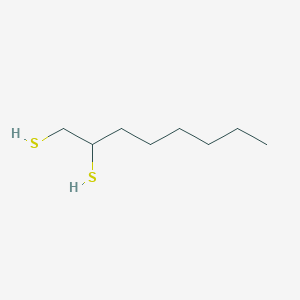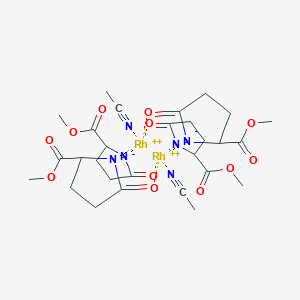
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)” is a complex chemical entity that combines the properties of acetonitrile, a nitrile group, with a pyrrolidinone derivative and a rhodium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligands. One common method involves the reaction of acetonitrile with methyl 5-oxopyrrolidin-1-ide-2-carboxylate in the presence of a rhodium salt. The reaction conditions often include:
Solvent: Acetonitrile or other polar solvents.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Rhodium salts such as rhodium chloride or rhodium acetate.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitrile group in acetonitrile can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its ability to coordinate with multiple ligands makes it a versatile catalyst.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique coordination properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the organic ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile: Similar structure but lacks the rhodium ion.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Indole derivatives: Share some structural similarities but differ in their aromaticity and reactivity.
Uniqueness
The uniqueness of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) lies in its combination of a nitrile group, a pyrrolidinone derivative, and a rhodium ion. This combination imparts unique catalytic properties and reactivity, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C28H38N6O12Rh2 |
|---|---|
Molekulargewicht |
856.4 g/mol |
IUPAC-Name |
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2C2H3N.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;2*1-2-3;;/h4*4H,2-3H2,1H3,(H,7,8);2*1H3;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
DYRPMVYSFURGAF-UHFFFAOYSA-J |
Kanonische SMILES |
CC#N.CC#N.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
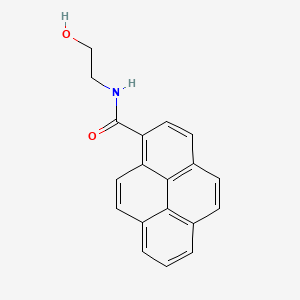
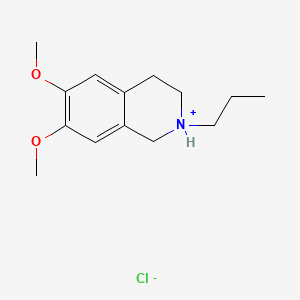

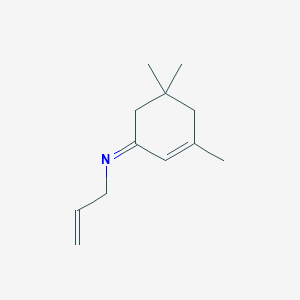
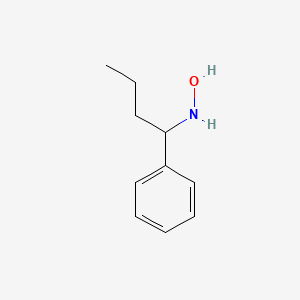

![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
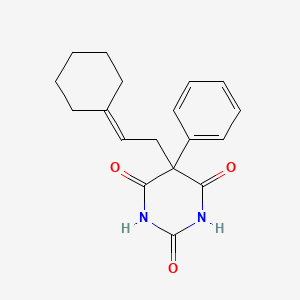

![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
